molecular formula C15H15N3O2S2 B2594872 N-({[3,3'-bithiophene]-5-yl}methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2379996-40-2

N-({[3,3'-bithiophene]-5-yl}methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2594872
CAS No.: 2379996-40-2
M. Wt: 333.42
InChI Key: BABNHEQHWRZCLR-UHFFFAOYSA-N
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Description

N-({[3,3’-bithiophene]-5-yl}methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a bithiophene core, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method involves the coupling of 3-bromothiophene with a suitable organometallic reagent, such as n-butyllithium, followed by a coupling reaction to form the bithiophene unit . The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate diketone . The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as direct arylation polycondensation and oxidative molecular layer deposition have been explored for the efficient synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce an amine derivative.

Scientific Research Applications

N-({[3,3’-bithiophene]-5-yl}methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The bithiophene core can participate in π-π stacking interactions, while the pyrazole ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[3,3’-bithiophene]-5-yl}methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its combination of a bithiophene core and a pyrazole ring, which imparts distinct electronic and chemical properties. This makes it particularly valuable for applications in organic electronics and medicinal chemistry.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-18-7-13(15(17-18)20-2)14(19)16-6-12-5-11(9-22-12)10-3-4-21-8-10/h3-5,7-9H,6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABNHEQHWRZCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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